4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)butan-1-amine
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Overview
Description
4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)butan-1-amine is a chemical compound with the molecular formula C15H24N2O2. It belongs to the class of tetrahydroisoquinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications . This compound is characterized by the presence of a tetrahydroisoquinoline core, substituted with dimethoxy groups and an amine-functionalized butyl chain.
Mechanism of Action
Target of Action
The primary targets of the compound 4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)butan-1-amine are yet to be identified. The compound is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other tetrahydroisoquinoline derivatives .
Biochemical Pathways
Tetrahydroisoquinoline derivatives are known to exert diverse biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Given the compound’s structural similarity to other tetrahydroisoquinoline derivatives, it may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)butan-1-amine typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized using the Pomeranz–Fritsch–Bobbitt cyclization, which involves the condensation of a benzaldehyde derivative with an amine.
Introduction of Dimethoxy Groups: The dimethoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Butyl Chain: The butyl chain with an amine group is attached via a nucleophilic substitution reaction, where the tetrahydroisoquinoline derivative reacts with a butyl halide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroisoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)butan-1-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A closely related compound with similar biological activities.
1,2,3,4-Tetrahydroisoquinoline: The parent compound of the tetrahydroisoquinoline class.
Uniqueness
4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Biological Activity
4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)butan-1-amine is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H19N O3
- Molecular Weight : 263.32 g/mol
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a modulator of the dopaminergic and serotonergic pathways, which are crucial for mood regulation and cognitive functions.
Neuroprotective Effects
Research has indicated that derivatives of tetrahydroisoquinoline compounds exhibit neuroprotective properties. These compounds may help in reducing oxidative stress and inflammation in neuronal cells.
Antidepressant Activity
Studies suggest that the compound may possess antidepressant-like effects. The modulation of serotonin and dopamine levels contributes to its potential efficacy in treating mood disorders.
Analgesic Properties
Some studies have explored the analgesic effects of similar compounds in animal models. The inhibition of pain pathways through modulation of neurotransmitter release has been noted.
Case Studies and Research Findings
Study | Findings |
---|---|
Synthesis and Biological Evaluation (Die Pharmazie, 1990) | Investigated the synthesis of related compounds and their effects on platelet aggregation and alpha-adrenoceptor inhibition in isolated tissues. |
Pharmacokinetic Studies (Drug Metabolism and Disposition, 2009) | Explored the pharmacokinetic profile of related tetrahydroisoquinoline derivatives in canine models, indicating potential therapeutic applications for cardiac conditions. |
Neuroprotective Studies (Journal of Medicinal Chemistry) | Demonstrated that certain derivatives exhibit significant neuroprotective effects against oxidative stress in neuronal cell cultures. |
Toxicology and Safety Profile
While many studies focus on the therapeutic potential of this compound, it is essential to evaluate its safety profile. Toxicological assessments are necessary to determine the compound's safety margins and any potential side effects.
Properties
IUPAC Name |
4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-18-14-9-12-5-8-17(7-4-3-6-16)11-13(12)10-15(14)19-2/h9-10H,3-8,11,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKUCNGRZSPDQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CCCCN)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.